2-(Indolin-3-yl)essigsäure

Übersicht

Beschreibung

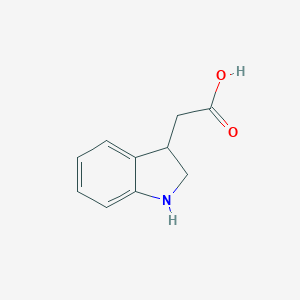

2-(Indolin-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making 2-(Indolin-3-yl)acetic acid an important compound in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The indole moiety is prevalent in many pharmaceuticals, making 2-(Indolin-3-yl)acetic acid a valuable starting material in drug development. Its derivatives have shown promise as potential anticancer agents due to their ability to inhibit specific tyrosine kinases involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and MCF7 (breast cancer) .

Table 1: Cytotoxic Activity of 2-(Indolin-3-yl)acetic Acid Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-(Indolin-3-yl)acetic acid | HT-29 | 0.016 |

| 2-(Indolin-3-yl)acetic acid | MCF7 | 0.021 |

| 3-benzylidene indole-2-one | HT-29 | 0.045 |

| 3-phenyliminoindole-2-one | MCF7 | 0.038 |

These results indicate that modifications to the indole structure can enhance cytotoxic properties, making it a target for further research .

Plant Biology

Due to its structural similarity to natural auxins like indole-3-acetic acid (IAA), 2-(Indolin-3-yl)acetic acid is being investigated as a synthetic auxin with potential applications in plant growth regulation. Studies suggest that it may influence cell division and elongation processes in plants, which are critical for agricultural applications .

Table 2: Potential Effects of 2-(Indolin-3-yl)acetic Acid on Plant Growth

| Effect on Plants | Description |

|---|---|

| Cell Division | Promotes mitotic activity |

| Root Formation | Enhances root elongation and branching |

| Fruit Development | May influence fruit set and ripening |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, researchers synthesized a series of compounds based on 2-(Indolin-3-yl)acetic acid. The most promising derivative demonstrated an IC50 value of 0.016 µM against HT-29 cells, indicating potent anticancer activity . This study highlights the potential of this compound in developing new cancer therapies.

Case Study 2: Plant Growth Regulation

Research conducted on the application of synthetic auxins derived from indole compounds revealed that 2-(Indolin-3-yl)acetic acid could significantly enhance root growth in tomato plants when applied at specific concentrations. This effect was attributed to the compound's ability to mimic natural auxin activity, leading to improved nutrient uptake and overall plant health .

Wirkmechanismus

Target of Action

2-(Indolin-3-yl)acetic acid, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This compound is known to target interleukin-2 , a cytokine that plays a crucial role in the immune response.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(Indolin-3-yl)acetic acid may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole-3-acetic acid (IAA), a related compound, is known to regulate almost all aspects of plant growth and development . IAA is synthesized in microorganisms through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis . It is possible that 2-(Indolin-3-yl)acetic acid may also affect similar biochemical pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they may have favorable pharmacokinetic properties .

Result of Action

Indole derivatives are known to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . Therefore, it is possible that 2-(Indolin-3-yl)acetic acid may have similar effects.

Action Environment

The action, efficacy, and stability of 2-(Indolin-3-yl)acetic acid may be influenced by various environmental factors. For instance, the reaction of certain indole derivatives in ethanol at room temperature in the presence of acetic acid resulted in two diastereoisomeric 3,3-disubstituted oxindoles . This suggests that the reaction environment can influence the molecular diversity of indole derivatives.

Biochemische Analyse

Biochemical Properties

2-(Indolin-3-yl)acetic acid, like other indole derivatives, interacts with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(Indolin-3-yl)acetic acid is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .

Metabolic Pathways

Indole-3-acetic acid, a related compound, is known to be produced from tryptophan through several biosynthetic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-3-yl)acetic acid typically involves the reaction of indole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of 2-(Indolin-3-yl)acetic acid may involve more efficient and scalable methods, such as the use of continuous flow reactors or catalytic processes. These methods aim to improve the yield and purity of the product while minimizing the environmental impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Indolin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-acetic acid derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.

Vergleich Mit ähnlichen Verbindungen

2-(Indolin-3-yl)acetic acid can be compared with other similar compounds, such as:

Indole-3-acetic acid: A well-known plant hormone that regulates growth and development.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness: What sets 2-(Indolin-3-yl)acetic acid apart is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.

Biologische Aktivität

2-(Indolin-3-yl)acetic acid, also known as 2-IAA, is a compound structurally related to indole-3-acetic acid (IAA), a well-known plant growth hormone. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and agricultural sciences due to its potential biological activities.

- IUPAC Name : 2-(Indolin-3-yl)acetic acid

- CAS Number : 13083-41-5

- Molecular Formula : C10H9NO2

The biological activity of 2-(Indolin-3-yl)acetic acid is primarily attributed to its interaction with various molecular targets within biological systems. It has been suggested that 2-IAA may influence cellular pathways similar to those modulated by IAA, including:

- Signal Transduction : Interactions with receptors involved in growth and developmental processes.

- Gene Expression Modulation : Potentially affecting the expression of genes related to growth and stress responses in plants and possibly in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(Indolin-3-yl)acetic acid. For instance, compounds derived from indole structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of indole compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Indolin-3-yl)acetic acid | MCF7 (Breast Cancer) | 15.0 |

| 2-(Indolin-3-yl)acetic acid | HT29 (Colon Cancer) | 12.5 |

These findings suggest that 2-(Indolin-3-yl)acetic acid may induce apoptosis and inhibit cell cycle progression in cancer cells, similar to other indole derivatives .

Neuroprotective Effects

Research has indicated that indole derivatives can possess neuroprotective properties. A study explored the synthesis of new indole derivatives and their antioxidant activities, suggesting that compounds like 2-(Indolin-3-yl)acetic acid could be beneficial in preventing neurodegeneration by neutralizing free radicals and reducing oxidative stress .

Phytohormonal Activity

As a structural analog of IAA, 2-(Indolin-3-yl)acetic acid has been proposed to act as a phytohormone. Its ability to regulate plant growth processes such as cell elongation and division has been observed, indicating its potential application in agriculture for enhancing crop yields .

Case Studies

-

Cytotoxicity Assessment : A detailed cytotoxicity assessment was conducted on MCF7 and HT29 cell lines using the MTT assay. The results demonstrated that 2-(Indolin-3-yl)acetic acid significantly reduced cell viability in a dose-dependent manner.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT reagent addition and spectrophotometric analysis.

- Results : The compound exhibited an IC50 of 15 µM for MCF7 cells and 12.5 µM for HT29 cells, indicating strong potential for further development as an anticancer agent.

- Neuroprotective Studies : In a study aimed at evaluating the neuroprotective effects of indole derivatives, including 2-(Indolin-3-yl)acetic acid, on neuronal cell cultures exposed to oxidative stress, it was found that the compound significantly reduced cell death and improved cell survival rates compared to control groups.

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBPCLVYRILLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403918 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13083-41-5 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.